molecular formula C13H14N2O B12545214 2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine CAS No. 830356-33-7

2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine

Cat. No.: B12545214
CAS No.: 830356-33-7
M. Wt: 214.26 g/mol
InChI Key: AVRBXDAVFKQZIP-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine is a heterocyclic compound that features a pyrrole ring fused to a cycloheptatriene ring with an ethoxy group and an imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-(1H-pyrrol-1-yl)aniline with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Copper-catalyzed oxidative cyclization reactions have been reported to be effective in synthesizing similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ethoxy group and pyrrole ring contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrole ring, a cycloheptatriene ring, and an ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

830356-33-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-ethoxy-N-pyrrol-1-ylcyclohepta-2,4,6-trien-1-imine

InChI

InChI=1S/C13H14N2O/c1-2-16-13-9-5-3-4-8-12(13)14-15-10-6-7-11-15/h3-11H,2H2,1H3

InChI Key

AVRBXDAVFKQZIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=CC1=NN2C=CC=C2

Origin of Product

United States

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